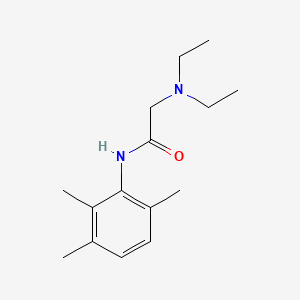![molecular formula C11H14N2O4 B14484092 N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide CAS No. 65654-23-1](/img/structure/B14484092.png)
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxyamino group, an oxopropan-2-yl group, and a methoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoic acid with 2-amino-2-oxopropane-1,3-diol under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. Purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
科学研究应用
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxyamino group and exhibit similar reactivity and biological activity.
Methoxybenzamides: Compounds with the methoxybenzamide moiety have comparable chemical properties and applications.
Uniqueness
N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
CAS 编号 |
65654-23-1 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
N-[1-(hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C11H14N2O4/c1-7(10(14)13-16)12-11(15)8-4-3-5-9(6-8)17-2/h3-7,16H,1-2H3,(H,12,15)(H,13,14) |
InChI 键 |
IJCWEQHYJQDDRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NO)NC(=O)C1=CC(=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


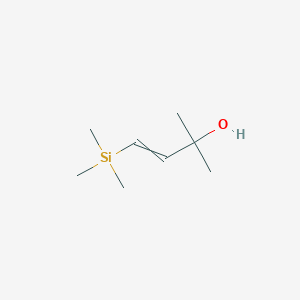

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
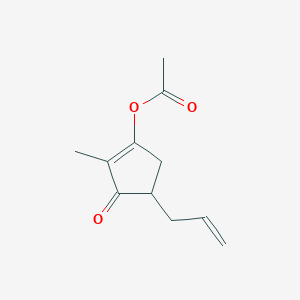


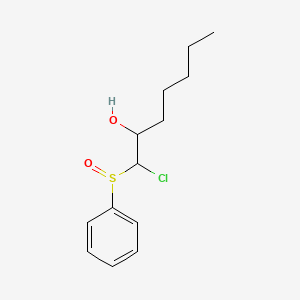
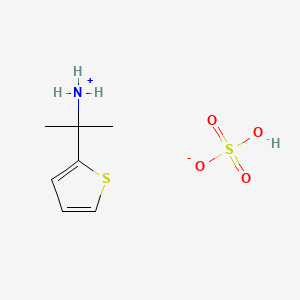
![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)

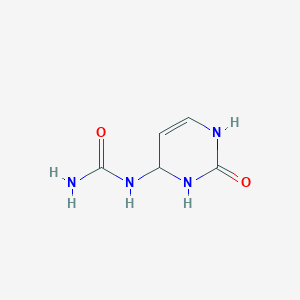

![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
